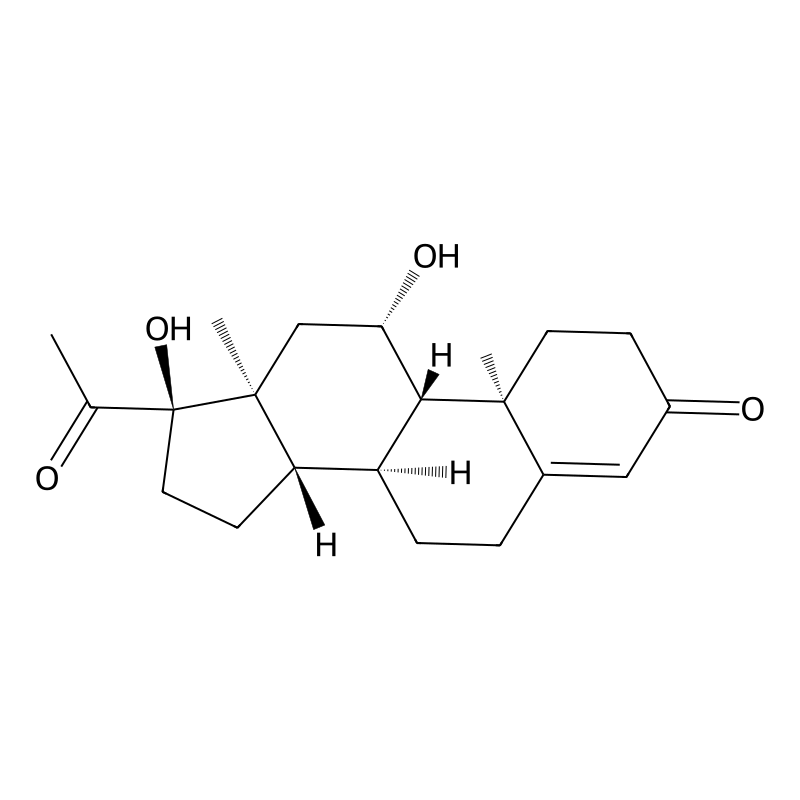21-Deoxycortisol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Diagnosis of Congenital Adrenal Hyperplasia (CAH)
CAH is a group of genetic disorders affecting the adrenal glands' ability to produce cortisol. 21-Deoxycortisol measurement can be a valuable tool in diagnosing CAH, particularly:
- Newborn Screening: Studies suggest 21-deoxycortisol may be a more reliable marker for CAH compared to traditionally used 17-hydroxyprogesterone (17OHP) due to its lower interference from other hormones. This improved accuracy allows for earlier diagnosis and treatment intervention.
- Non-classic CAH Diagnosis: 21-deoxycortisol measurement can aid in distinguishing non-classic CAH from other conditions like polycystic ovary syndrome (PCOS) in women with symptoms of androgen excess.
Understanding Steroidogenesis
21-deoxycortisol serves as an intermediate metabolite in the adrenal gland's steroidogenesis pathway, the process by which cholesterol is converted into various hormones, including cortisol and sex steroids. Studying 21-deoxycortisol levels can provide insights into the activity and potential abnormalities in this pathway, aiding research into adrenal gland function and dysfunction.
Future Research Directions
While the research on 21-deoxycortisol is ongoing, it holds promise for further exploration in various areas:
- Developing new diagnostic tools: Refining the use of 21-deoxycortisol in various CAH diagnostic tests, potentially leading to more accurate and efficient methods.
- Understanding the role of 21-deoxycortisol in the body: Investigating the potential physiological functions of 21-deoxycortisol beyond its role as an intermediate metabolite.
- Exploring its therapeutic potential: Investigating the possibility of using 21-deoxycortisol or its analogs for therapeutic purposes in conditions related to adrenal dysfunction.
21-Deoxycortisol, also known as 11β,17α-dihydroxyprogesterone or 11β,17α-dihydroxypregn-4-ene-3,20-dione, is a naturally occurring steroid hormone synthesized predominantly in the adrenal glands. It is a key metabolite of 17α-hydroxyprogesterone and is produced via the action of the enzyme 11β-hydroxylase. Structurally, it is closely related to cortisol, differing primarily by the absence of a hydroxyl group at the 21 position. This compound plays a significant role as a biomarker for congenital adrenal hyperplasia due to 21-hydroxylase deficiency, making it crucial in clinical diagnostics .
21-Deoxycortisol itself likely does not possess significant biological activity. Its importance lies in its role as a marker for 21-hydroxylase deficiency in CAH. The accumulation of 21-deoxycortisol reflects the impaired conversion of 17α-hydroxyprogesterone to cortisol due to the enzymatic deficiency [].
The primary reaction involving 21-deoxycortisol occurs during its synthesis from 17α-hydroxyprogesterone through hydroxylation:
- Hydroxylation Reaction:
This reaction is catalyzed by the enzyme 11β-hydroxylase (CYP11B1), which adds a hydroxyl group at the 11 position of the steroid backbone. The resulting product, 21-deoxycortisol, exhibits lower glucocorticoid activity compared to cortisol .
21-Deoxycortisol possesses limited glucocorticoid activity in comparison to cortisol. Its biological significance lies primarily in its role as a marker for adrenal function and disorders. Elevated levels of this compound are indicative of congenital adrenal hyperplasia, particularly in cases where there is a deficiency of the 21-hydroxylase enzyme. This condition leads to an accumulation of steroid precursors, including both 17α-hydroxyprogesterone and 21-deoxycortisol .
The synthesis of 21-deoxycortisol can occur naturally within the body through enzymatic processes or can be achieved through laboratory methods. The natural synthesis involves:
- Starting Material: 17α-hydroxyprogesterone
- Enzyme: 11β-hydroxylase
- Process: Hydroxylation at the 11 position.
In laboratory settings, synthetic routes may involve various
21-Deoxycortisol serves several important applications in both clinical and research settings:
- Diagnostic Marker: It is primarily used as a biomarker for diagnosing congenital adrenal hyperplasia due to its specific elevation in affected individuals.
- Newborn Screening: Measurement of this compound can aid in early detection of adrenal disorders in newborns.
- Research Tool: It is utilized in studies related to adrenal function and steroidogenesis .
Studies have demonstrated that elevated levels of 21-deoxycortisol can interfere with immunoassays designed to measure cortisol levels, leading to potential misdiagnosis. The use of advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been implemented to improve specificity and reduce cross-reactivity issues associated with traditional immunoassays .
Several compounds share structural similarities with 21-deoxycortisol, each exhibiting unique properties and functions:
| Compound Name | Structure Similarity | Biological Role |
|---|---|---|
| Cortisol | High | Primary glucocorticoid hormone |
| Corticosterone | Moderate | Mineralocorticoid activity |
| 17α-Hydroxyprogesterone | High | Precursor in steroidogenesis |
| 21-Deoxycorticosterone | Moderate | Related steroid with mineralocorticoid activity |
| Cortisone | Moderate | Inactive form of cortisol |
While all these compounds are involved in steroid metabolism, 21-deoxycortisol's uniqueness lies in its specific elevation during adrenal dysfunction, particularly in congenital adrenal hyperplasia due to its distinct biosynthetic pathway and limited biological activity compared to cortisol .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard






